Mesulfenfos-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15O4PS2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |

InChI Key |

DLAPIMGBBDILHJ-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mesulfenfos-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesulfenfos-d6, a deuterated analog of the organophosphate insecticide metabolite, Mesulfenfos (also known as Fenthion (B1672539) Sulfoxide). This document details its chemical structure, physicochemical properties, and a proposed synthetic pathway, offering valuable information for its application in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based research.

Core Chemical Identity and Structure

This compound is the isotopically labeled form of Mesulfenfos, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This labeling is specifically located on the two methoxy (B1213986) groups attached to the phosphorus atom. The synonyms found in chemical databases, such as "Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfinyl)phenyl] Ester-d6," confirm this deuteration pattern.

The core structure consists of a phosphorothioate (B77711) backbone with a dimethoxy substitution, which is attached to a 3-methyl-4-(methylsulfinyl)phenyl ester group. The presence of a sulfoxide (B87167) group introduces a chiral center at the sulfur atom.

Quantitative Data Summary

The key quantitative properties of this compound and its non-deuterated analog, Mesulfenfos, are summarized in the table below for direct comparison.

| Property | This compound | Mesulfenfos |

| Molecular Formula | C₁₀H₉D₆O₄PS₂ | C₁₀H₁₅O₄PS₂ |

| Molecular Weight | 300.36 g/mol | 294.327 g/mol [1] |

| Exact Mass | 300.0526 Da | 294.0149 Da |

| CAS Number | Not explicitly found | 3761-41-9[1] |

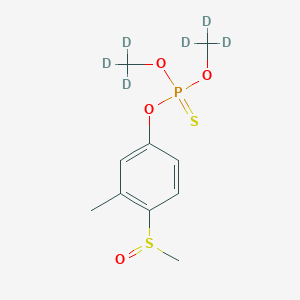

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the positions of the six deuterium atoms.

Caption: 2D Chemical Structure of this compound.

Proposed Experimental Synthesis Protocol

Objective: To synthesize this compound via the oxidation of Fenthion-d6.

Materials:

-

O,O-di(methyl-d3)phosphorochloridothioate

-

A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

-

An appropriate solvent (e.g., acetonitrile (B52724) or acetone)

-

An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or a chiral oxaziridine (B8769555) for enantioselective synthesis)[3]

-

Dichloromethane (for oxidation step)

-

Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for chromatography)

Methodology:

Step 1: Synthesis of Fenthion-d6

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) and the base (1.1 equivalents) in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add O,O-di(methyl-d3)phosphorochloridothioate (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude Fenthion-d6 product by silica gel column chromatography.

Step 2: Oxidation of Fenthion-d6 to this compound

-

Dissolve the purified Fenthion-d6 (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise.

-

Stir the reaction at 0°C for a designated period, monitoring the conversion by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by silica gel column chromatography to obtain the final product.

Characterization: The final product should be characterized using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and high-resolution mass spectrometry to confirm its structure, purity, and the incorporation of deuterium.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of the proposed synthesis for this compound.

Caption: Proposed two-step synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mesulfenfos-d6

This technical guide provides a comprehensive overview of the known physical and chemical properties of Mesulfenfos-d6. Designed for researchers, scientists, and professionals in drug development, this document aggregates available data into a structured format, outlines its primary applications, and visualizes key relationships and workflows.

This compound is the deuterated analogue of Mesulfenfos, which is also known as Fenthion Sulfoxide (B87167).[1] Mesulfenfos itself is a metabolite of the organothiophosphate insecticide Fenthion.[1] The incorporation of six deuterium (B1214612) atoms into the Mesulfenfos structure makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The stable heavy isotopes allow for precise quantification in complex biological matrices.[2][3]

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers and properties for both this compound and its non-deuterated counterpart, Mesulfenfos.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₆O₄PS₂ | [1][2][3] |

| Molecular Weight | 300.36 g/mol | [1][2][3] |

| CAS Number | 2733270-79-4 | [2] |

| Synonyms | Fenthion Sulfoxide-d6, Fensulfoxide-d6, Mesulfenphos-d6 | [1] |

| SMILES | [2H]C([2H])([2H])OP(OC1=CC(C)=C(C=C1)S(C)=O)(OC([2H])([2H])[2H])=S | [2][3] |

| Storage | Recommended to be stored under conditions specified in the Certificate of Analysis. | [2][3] |

Table 2: Physical and Chemical Properties of Mesulfenfos (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅O₄PS₂ | [4][5][6] |

| Molecular Weight | 294.3 g/mol | [4][5] |

| CAS Number | 3761-41-9 | [4][5] |

| IUPAC Name | dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ⁵-phosphane | [4] |

| Synonyms | Fenthion Sulfoxide, Fensulfoxide, Mesulfenos, Mesulfenphos | [4][5] |

| Boiling Point | 397.1°C at 760 mmHg | [7] |

| Density | 1.34 g/cm³ | [7] |

| Flash Point | 194.2°C | [7] |

| Log P (Octanol-water) | 1.92 | [8] |

| InChIKey | DLAPIMGBBDILHJ-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

Specific experimental protocols detailing the determination of the fundamental physical properties (e.g., melting point, boiling point) of this compound are not extensively available in the public domain. Its primary characterization and application revolve around its use as an internal standard in analytical chemistry.

A general experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS analysis would typically involve the following steps:

-

Standard and Sample Preparation:

-

A stock solution of this compound is prepared in a suitable organic solvent at a precise, known concentration.

-

Calibration standards are prepared by spiking a series of blank matrix samples (e.g., plasma, urine) with known concentrations of non-deuterated Mesulfenfos and a constant, known concentration of the this compound internal standard.

-

The unknown samples to be quantified are similarly spiked with the same constant concentration of this compound.

-

-

Sample Extraction:

-

An appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is employed to isolate the analyte (Mesulfenfos) and the internal standard (this compound) from the biological matrix and remove interfering substances.

-

-

LC-MS Analysis:

-

The extracted samples are injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

-

The chromatographic conditions (column, mobile phases, gradient) are optimized to achieve separation of the analyte and internal standard from other components.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mesulfenfos and this compound. The deuterated nature of the internal standard ensures that its mass-to-charge ratio (m/z) is distinct from the non-deuterated analyte, preventing signal overlap.

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.

-

The concentration of Mesulfenfos in the unknown samples is then determined by calculating their analyte-to-internal-standard peak area ratios and interpolating the concentration from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.

-

Visualizations

The following diagrams illustrate the metabolic relationship of Mesulfenfos and a typical experimental workflow where this compound is utilized.

Caption: Relationship between Fenthion, its metabolite Mesulfenfos, and its deuterated analogue.

Caption: General workflow for quantitative analysis using this compound as an internal standard.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mesulfenfos [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Fenthion sulfoxide (Ref: BAY S 2281) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Synthesis and Purification of Mesulfenfos-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mesulfenfos-d6, a deuterated internal standard crucial for the accurate quantification of the pesticide Mesulfenfos in various matrices. This document details the synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and workflow visualizations.

Introduction

Mesulfenfos, the sulfoxide (B87167) metabolite of the organothiophosphate insecticide Fenthion, is a compound of significant environmental and toxicological interest. Accurate monitoring of its presence in food and environmental samples is paramount for ensuring public safety. This compound, in which six hydrogen atoms on the two methoxy (B1213986) groups are replaced with deuterium (B1214612), serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, enabling precise quantification through isotope dilution techniques.

This guide outlines a robust two-step synthetic strategy for this compound, commencing with the preparation of the deuterated precursor, Fenthion-d6, followed by its selective oxidation to the desired sulfoxide. Detailed purification protocols to achieve high isotopic and chemical purity are also presented.

Synthesis of this compound

The synthesis of this compound is accomplished through a two-stage process:

-

Synthesis of Fenthion-d6: Reaction of O,O-di(methyl-d3) phosphorochloridothioate with 4-(methylthio)-m-cresol.

-

Oxidation of Fenthion-d6: Selective oxidation of the sulfide (B99878) group in Fenthion-d6 to a sulfoxide.

Synthesis of Fenthion-d6

The key to synthesizing Fenthion-d6 is the preparation of the deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate. This is achieved by utilizing commercially available deuterated methanol (B129727) (Methanol-d4)[1][2].

Reaction Scheme:

Caption: Synthetic pathway for Fenthion-d6.

Experimental Protocol: Synthesis of Fenthion-d6

-

Preparation of O,O-di(methyl-d3) phosphorochloridothioate:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve thiophosphoryl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

-

Cool the solution to 0-5 °C in an ice bath.

-

A solution of Methanol-d4 (2.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (2.1 eq) in the same solvent is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude O,O-di(methyl-d3) phosphorochloridothioate, which can be used in the next step without further purification.

-

-

Reaction with 4-(methylthio)-m-cresol:

-

The synthesis of 4-(methylthio)-m-cresol can be achieved by the reaction of m-cresol (B1676322) with dimethyl disulfide in the presence of sulfuric acid[3].

-

To a solution of 4-(methylthio)-m-cresol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent (e.g., acetone (B3395972) or acetonitrile), add the crude O,O-di(methyl-d3) phosphorochloridothioate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure to obtain the crude Fenthion-d6.

-

Oxidation of Fenthion-d6 to this compound

The final step involves the selective oxidation of the thioether group in Fenthion-d6 to a sulfoxide. Care must be taken to avoid over-oxidation to the sulfone. Various oxidizing agents can be employed for this transformation[4].

Reaction Scheme:

Caption: Oxidation of Fenthion-d6 to this compound.

Experimental Protocol: Oxidation of Fenthion-d6

-

Dissolve the crude Fenthion-d6 (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq), in the same solvent dropwise, maintaining the low temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.

-

Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

High purity of this compound is essential for its use as an internal standard. A multi-step purification process is typically required.

Purification Workflow:

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography:

-

The crude this compound is first subjected to column chromatography on silica gel.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the product.

-

Fractions are collected and analyzed by TLC to identify those containing the desired product.

-

Fractions with high purity are combined and the solvent is evaporated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For achieving the highest purity, preparative HPLC is the method of choice[5].

-

A reverse-phase C18 column is typically used.

-

The mobile phase can be a gradient of acetonitrile (B52724) or methanol in water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed from the collected fraction, often by lyophilization or evaporation under reduced pressure, to yield the highly purified this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Data

| Step | Product | Starting Material | Molar Ratio | Typical Yield (%) |

| 1 | O,O-di(methyl-d3) phosphorochloridothioate | Thiophosphoryl chloride | 1 : 2.1 (CD₃OD) | 80-90 |

| 2 | Fenthion-d6 | O,O-di(methyl-d3) phosphorochloridothioate | 1.1 : 1 (MTMC) | 70-85 |

| 3 | This compound | Fenthion-d6 | 1 : 1.1 (m-CPBA) | 85-95 (crude) |

Table 2: Purification and Characterization Data

| Purification Step | Purity after Step (%) | Isotopic Enrichment (%) | Analytical Method |

| Column Chromatography | 85-95 | >98 | TLC, LC-MS |

| Preparative HPLC | >98 | >98 | HPLC, LC-MS |

| Final Product | >98 | >98 | NMR (¹H, ²H, ³¹P), HRMS |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described two-step synthesis, starting from commercially available deuterated methanol, offers a reliable route to this important internal standard. The subsequent multi-step purification protocol ensures the high chemical and isotopic purity required for accurate analytical applications. The provided experimental details and workflow diagrams are intended to facilitate the successful production of this compound in a research or drug development setting. Researchers should always adhere to appropriate safety protocols when handling the reagents and intermediates described herein.

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mesulfenfos-d6 for Quantitative Analysis

This technical guide provides an in-depth overview of Mesulfenfos-d6, a deuterated internal standard, for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, and detailed methodologies for its application in quantitative analysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Core Properties of this compound

This compound is the deuterated form of Mesulfenfos, which is also known as fenthion (B1672539) sulfoxide, a metabolite of the organothiophosphate insecticide fenthion.[1] The incorporation of six deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analytical methods.

| Property | Value | Source |

| CAS Number | 2733270-79-4 | [2][3][4] |

| Molecular Formula | C10H9D6O4PS2 | [2][3][4] |

| Molecular Weight | 300.36 g/mol | [2][3][4] |

Principles of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, achieving accurate and reproducible results is paramount. Deuterated internal standards are considered the "gold standard" for quantification because they are chemically identical to the analyte of interest, but with a different mass due to the deuterium labeling.[1] This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] The use of a deuterated internal standard like this compound can compensate for variability during sample preparation, extraction, and instrument analysis, leading to more robust and reliable quantitative data.

Experimental Protocol: Quantification of Fenthion Metabolites using a Deuterated Internal Standard

The following protocol is a representative example of how this compound could be used as an internal standard for the quantification of fenthion and its metabolites (including the non-deuterated Mesulfenfos) in a complex matrix, such as a food sample. This method is adapted from established procedures for pesticide residue analysis.

1. Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) with an equal amount of water.

-

Internal Standard Spiking: Fortify the homogenized sample with a known concentration of this compound solution.

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) to the sample in a 50 mL centrifuge tube.

-

Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to induce phase separation.

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA)).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

UHPLC System: A standard ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte (Mesulfenfos) and the internal standard (this compound). The increased mass of this compound will result in a distinct m/z value, allowing for its separate detection.

-

3. Quantification

The concentration of the analyte (Mesulfenfos) in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Diagrams

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Rationale for using a deuterated internal standard in mass spectrometry.

References

A Technical Guide to Mesulfenfos-d6 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of Mesulfenfos-d6, a deuterated analog of the fenthion (B1672539) metabolite, mesulfenfos (B7800413) (fenthion sulfoxide). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

This compound serves as a crucial tool in analytical methodologies, particularly in mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for precise quantification of its unlabeled counterpart, fenthion sulfoxide (B87167), in various biological and environmental matrices. Fenthion is an organothiophosphate insecticide, and monitoring its metabolites is essential for toxicological and environmental impact studies.

Physicochemical Properties and Identification

This compound is characterized by the substitution of six hydrogen atoms with deuterium (B1214612) on the two methoxy (B1213986) groups. This isotopic labeling imparts a higher molecular weight without significantly altering its chemical properties, making it an ideal internal standard.

| Property | Value |

| Chemical Name | O,O'-Dimethyl-D6-O''-(3-methyl-4-methylsulfinylphenyl)thiophosphate |

| Synonyms | Fenthion Sulfoxide-d6, Fensulfoxide-d6, Mesulfenphos-d6 |

| CAS Number | 2733270-79-4 |

| Unlabeled CAS Number | 3761-41-9 |

| Molecular Formula | C₁₀H₉D₆O₄PS₂ |

| Molecular Weight | 300.36 g/mol |

| Isotopic Purity | Typically >99 atom% D |

Commercial Availability

A number of specialized chemical suppliers offer this compound for research purposes. The product is generally available in neat form or as a solution of a specified concentration. When sourcing this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

| Supplier | Product Name | Notes |

| MedChemExpress | This compound (Fenthion Sulfoxide-d6) | Provides a data sheet and handling instructions.[1][2] |

| Clearsynth | Fenthion Sulfoxide-d6 | Offers the product and provides application notes. |

| Santa Cruz Biotechnology | Fenthion Sulfoxide-d6 | Lists the compound for research use.[3] |

| WITEGA Laboratorien | Fenthion sulfoxide D6 | Specifies isotopic and HPLC purity.[4] |

| LGC Standards | Fenthion-sulfoxide D6 (O,O-dimethyl D6) | Provides product data including storage temperature.[5] |

| Toronto Research Chemicals | Fenthion Sulfoxide D6 (O,O-dimethyl D6) | A well-known supplier of bio-chemicals.[6][7] |

| Clinivex | Fenthion Sulfone-d6 | Also supplies related deuterated standards.[8] |

Fenthion Metabolic Pathway

Understanding the metabolic fate of the parent compound, fenthion, is critical for contextualizing the use of this compound. Fenthion undergoes oxidation to form fenthion sulfoxide (mesulfenfos) and subsequently fenthion sulfone. These metabolites are often the target analytes in residue analysis.

Caption: Metabolic oxidation of fenthion to its sulfoxide and sulfone derivatives.

General Experimental Protocol for Use as an Internal Standard

While specific protocols will vary depending on the matrix and analytical instrumentation, the following outlines a general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of, for example, 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions at lower concentrations. The final concentration of the internal standard in the samples should be optimized to be within the linear range of the instrument's detector.

2. Sample Preparation:

-

To a known volume or weight of the sample matrix (e.g., plasma, urine, tissue homogenate, or environmental sample), add a precise volume of the this compound working solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte of interest (unlabeled mesulfenfos) and the internal standard.

-

Evaporate the solvent from the extract and reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample extract into the LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of the analyte from potential interferences.

-

In the mass spectrometer, use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for both the unlabeled mesulfenfos and the deuterated internal standard, this compound.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of a series of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sourcing and Procurement Workflow

The process of acquiring this compound for research involves several key steps to ensure the quality and suitability of the standard for its intended application.

Caption: A typical workflow for sourcing and procuring this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Fenthion sulfoxide D6 - Traceable Reference Standard for Residue Analysis (CAS 2733270-79-4) [witega.de]

- 5. Fenthion-sulfoxide D6 (O,O-dimethyl D6) | LGC Standards [lgcstandards.com]

- 6. Toronto Research Chemicals, Inc DMF, CEP, Written Confirmations, FDF, Prices, Patents, Patents & Exclusivities, Dossier, Manufacturer, Licensing, Distributer, Suppliers, News, GMP [pharmacompass.com]

- 7. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 8. clinivex.com [clinivex.com]

Isotopic Purity of Mesulfenfos-d6 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Mesulfenfos-d6, a deuterated internal standard crucial for accurate quantitative analysis in various scientific disciplines. While specific batch data for this compound is not publicly available, this document outlines the typical specifications, the methodologies for its determination, and the synthetic pathway of its non-deuterated analog, Fenthion Sulfoxide.

Data Presentation: Isotopic Purity of Deuterated Standards

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. High isotopic enrichment, ideally ≥98%, minimizes interference from unlabeled or partially labeled analogs, ensuring reliable data. The following table represents typical isotopic distribution data for a d6-labeled standard like this compound, as would be presented in a Certificate of Analysis.

| Isotopologue | Abbreviation | Representative Mass | Typical Abundance (%) |

| Non-deuterated | d0 | M | < 0.5 |

| Singly deuterated | d1 | M+1 | < 1.0 |

| Doubly deuterated | d2 | M+2 | < 1.0 |

| Triply deuterated | d3 | M+3 | < 1.5 |

| Quadruply deuterated | d4 | M+4 | < 2.0 |

| Quintuply deuterated | d5 | M+5 | < 5.0 |

| Fully deuterated | d6 | M+6 | > 98.0 |

Note: This table provides representative data based on common specifications for high-purity deuterated standards. Actual values may vary between different manufacturing lots and suppliers.

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity for deuterated standards such as this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the different isotopologues.

General Protocol using LC-HRMS

1. Sample Preparation:

-

A stock solution of the this compound standard is prepared in a suitable organic solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

-

Working solutions are prepared by diluting the stock solution to a concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).

-

A similar set of solutions for the non-deuterated Mesulfenfos standard is also prepared to determine its natural isotopic abundance.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution is typically used with:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode with high resolution (> 60,000 FWHM) to resolve the isotopic peaks.

-

Mass Range: A narrow scan range encompassing the molecular ions of both Mesulfenfos and this compound (e.g., m/z 290-310).

4. Data Analysis:

-

Acquire the full scan mass spectra for both the non-deuterated and deuterated standards.

-

From the spectrum of the non-deuterated standard, determine the natural isotopic abundance of the M+1, M+2, etc., ions.

-

In the spectrum of the this compound standard, identify the peak corresponding to the fully deuterated (d6) species and the peaks for the lower isotopologues (d0 to d5).

-

Correct the observed peak intensities of the isotopologues in the this compound spectrum for the contribution from the natural isotopic abundance of the lower species.

-

Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of the peak areas for all isotopologues.

Mandatory Visualization

Synthesis of Fenthion Sulfoxide

The following diagram illustrates a known synthetic pathway for Fenthion Sulfoxide, the non-deuterated analog of this compound. The synthesis of the deuterated standard would involve the use of a deuterated starting material or a deuterating agent at an appropriate step in this pathway.

Mesulfenfos-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Mesulfenfos-d6. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in their studies.

Core Concepts: Stability and Storage

This compound, also known as Fenthion (B1672539) Sulfoxide-d6, is the deuterated analog of Fenthion sulfoxide (B87167), a metabolite of the organothiophosphate insecticide Fenthion. As with any analytical standard, particularly isotopically labeled ones, maintaining its chemical integrity is paramount for accurate experimental results. This requires strict adherence to appropriate storage and handling protocols.

General Storage Recommendations

Proper storage is crucial to prevent degradation. For isotopically labeled compounds like this compound, the manufacturer's Certificate of Analysis (CoA) is the primary source for specific storage instructions.[1][2][3] However, general best practices provide a strong foundation for maintaining stability.

| Form | Recommended Storage Temperature | Additional Considerations |

| Solid (Neat) | ≤8°C (Refrigerated)[1] | - Store in a desiccator to protect from moisture.[1]- Protect from light by using amber vials or wrapping in foil.[1] |

| Stock Solutions | -20°C (Frozen) for long-term storage[1] | - Use amber glass vials to protect from light.[1]- Ensure caps (B75204) are tightly sealed to prevent solvent evaporation.[1] |

| Working Solutions | 2-8°C (Refrigerated) for short-term use (up to one month)[1] | - For longer-term storage, -20°C is recommended.[1]- Prepare fresh working solutions regularly to ensure accuracy.[1] |

In addition to temperature control, it is recommended to keep containers tightly closed in a dry and well-ventilated place, away from heat, sparks, and open flames.[1][2][4][5] For optimal long-term stability of the solid compound, storage under a nitrogen atmosphere can protect against moisture and oxidation.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound. These are primarily extrapolated from studies on its non-deuterated counterpart, fenthion, and its metabolites.

-

Light: Fenthion undergoes photodegradation when exposed to sunlight, transforming into fenthion sulfoxide and fenthion sulfone. As this compound is deuterated fenthion sulfoxide, it is also susceptible to further light-induced degradation.

-

pH: The stability of fenthion and its metabolites is pH-dependent. They are relatively stable in neutral media, but their stability decreases as the pH increases (becomes more alkaline).

-

Temperature: Higher temperatures accelerate the degradation of organophosphorus compounds. Studies on fenthion show a significant increase in decomposition at elevated temperatures.

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of fenthion sulfoxide. The primary degradation routes are photodegradation and hydrolysis. The following diagram illustrates the potential degradation pathways based on studies of fenthion.

Caption: Potential degradation pathways of Fenthion and its metabolites.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be designed to evaluate its stability under various conditions. The following is a generalized protocol that can be adapted for specific laboratory needs.

Objective

To assess the stability of this compound in its solid form and in solution under conditions of elevated temperature, light exposure, and different pH values.

Materials

-

This compound (solid)

-

HPLC or GC grade solvents (e.g., acetonitrile, methanol)

-

Buffered solutions (pH 4, 7, 9)

-

High-purity water

-

Class A volumetric flasks and pipettes

-

HPLC-MS/MS or GC-MS/MS system

-

Photostability chamber

-

Temperature-controlled ovens and refrigerators/freezers

Experimental Workflow

The following diagram outlines the logical workflow for a stability assessment study.

References

Navigating the Nomenclature: A Technical Guide to Fenthion Sulfoxide-d6 and Mesulfenfos-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide clarifies the nomenclature surrounding Fenthion sulfoxide-d6 and Mesulfenfos-d6, providing a comprehensive resource for their application in research and analytical settings. This document delves into their chemical identity, provides a comparative summary of their typical specifications, outlines their role in experimental protocols, and visualizes the metabolic pathway of the parent compound, Fenthion.

Demystifying the Nomenclature: Fenthion Sulfoxide-d6 vs. This compound

In the realm of analytical chemistry and toxicology, precise nomenclature is paramount. The compounds Fenthion sulfoxide-d6 and this compound are, in fact, two names for the same deuterated chemical entity. Fenthion, an organothiophosphate insecticide, undergoes metabolic transformation to produce several metabolites, one of which is Fenthion sulfoxide (B87167). "Mesulfenfos" is a recognized synonym for Fenthion sulfoxide. The "-d6" suffix in both names indicates that the compound has been isotopically labeled with six deuterium (B1214612) atoms, typically on the two methoxy (B1213986) groups attached to the phosphorus atom.

This deuteration makes the molecule an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. The mass shift provided by the deuterium atoms allows for clear differentiation between the internal standard and the native analyte, ensuring accurate quantification in complex biological and environmental matrices.

Key takeaway: Fenthion sulfoxide-d6 and this compound refer to the identical deuterated metabolite of Fenthion and can be used interchangeably in scientific literature and for ordering analytical standards.

Comparative Analysis: Typical Specifications

While the exact quantitative data for any analytical standard is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the typical specifications for Fenthion sulfoxide-d6 / this compound.

| Parameter | Typical Specification | Description |

| Chemical Name | O,O-Dimethyl-d6 O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate | The systematic chemical name for the compound. |

| Synonyms | Fenthion sulfoxide-d6, this compound, Fensulfoxide-d6 | Alternative names used to identify the compound.[1] |

| CAS Number | 2733270-79-4 | The unique identifier assigned by the Chemical Abstracts Service. |

| Unlabeled CAS | 3761-41-9 | The CAS number for the non-deuterated Fenthion sulfoxide.[1] |

| Molecular Formula | C₁₀H₉D₆O₄PS₂ | Represents the elemental composition of the molecule, indicating the presence of six deuterium (D) atoms. |

| Molecular Weight | ~300.36 g/mol | The mass of one mole of the substance. The deuteration increases the molecular weight compared to the unlabeled compound (~294.33 g/mol ).[1] |

| Isotopic Purity | ≥98% | The percentage of the compound that is deuterated. |

| Chemical Purity | ≥95% | The percentage of the material that is the specified chemical, excluding isotopic variations and solvent. |

| Physical Form | Solid, powder, or oil | The physical state of the compound at room temperature. |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and acetone. | Information on suitable solvents for preparing stock and working solutions. |

Note: The values presented in this table are for illustrative purposes. Researchers must refer to the lot-specific Certificate of Analysis for precise quantitative data.

Metabolic Pathway of Fenthion

Fenthion is metabolized in organisms through a series of oxidation reactions, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the key steps in this metabolic pathway, leading to the formation of Fenthion sulfoxide and other metabolites. The toxicity of Fenthion is attributed to its metabolic activation to oxygen analogs (oxons), which are potent inhibitors of acetylcholinesterase.

Caption: Metabolic pathway of Fenthion leading to its more toxic oxon metabolites.

Experimental Protocols: Application in Quantitative Analysis

Fenthion sulfoxide-d6 is primarily used as an internal standard in analytical methods for the quantification of Fenthion and its metabolites in various matrices. The following section provides a detailed, generalized protocol for the analysis of Fenthion metabolites in a biological sample using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Objective

To accurately quantify the concentration of Fenthion sulfoxide in a biological matrix (e.g., plasma, tissue homogenate) using Fenthion sulfoxide-d6 as an internal standard.

Materials and Reagents

-

Analytical Standards: Fenthion sulfoxide (native), Fenthion sulfoxide-d6 (internal standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

-

Reagents: Formic acid (FA)

-

Sample Preparation: Solid-phase extraction (SPE) cartridges or QuEChERS kits

-

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Workflow

The following diagram outlines the typical workflow for sample preparation and analysis.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodologies

1. Preparation of Standard Solutions:

-

Prepare individual stock solutions of Fenthion sulfoxide and Fenthion sulfoxide-d6 in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

-

From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard (Fenthion sulfoxide-d6) and varying concentrations of the native analyte (Fenthion sulfoxide) to construct a calibration curve.

2. Sample Preparation (using SPE):

-

To 1 mL of the biological sample, add a known amount of the Fenthion sulfoxide-d6 internal standard solution.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

3. UHPLC-MS/MS Analysis:

-

UHPLC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fenthion sulfoxide: Determine the precursor ion (e.g., [M+H]⁺) and a specific product ion.

-

Fenthion sulfoxide-d6: Determine the corresponding precursor and product ions, which will be shifted by +6 Da.

-

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The interchangeable use of "Fenthion sulfoxide-d6" and "this compound" for the same deuterated internal standard is well-established. This guide provides a foundational understanding of its nomenclature, typical properties, and critical role in the accurate quantification of Fenthion metabolites. The provided metabolic pathway and experimental protocol framework serve as valuable resources for researchers in toxicology, environmental science, and drug metabolism. For all applications, it is imperative to consult the lot-specific Certificate of Analysis to ensure the highest quality and accuracy in experimental results.

References

Environmental Fate of Mesulfenfos and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulfenfos, also known as fenthion (B1672539) sulfoxide (B87167), is a primary transformation product of the organophosphate insecticide fenthion. As a metabolite, its environmental behavior is critical to understanding the overall environmental impact of fenthion use. This technical guide provides a comprehensive overview of the environmental fate of Mesulfenfos and its subsequent metabolites, focusing on its degradation in soil and water, key transformation pathways, and detailed experimental protocols for its study.

Chemical Identity and Properties

Mesulfenfos is formed through the oxidation of the thioether group of fenthion. It can be further oxidized to form fenthion sulfone.

| Property | Value |

| Chemical Name | O,O-dimethyl O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate |

| Synonyms | Fenthion sulfoxide, Mesulfenos, Fensulfoxide |

| Molecular Formula | C10H15O4PS2 |

| Molecular Weight | 294.3 g/mol |

| Transformation Product of | Fenthion |

| Further Transformation to | Fenthion sulfone |

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of Mesulfenfos are governed by a combination of biotic and abiotic processes, primarily occurring in soil and water.

Degradation in Soil

The biotransformation of Mesulfenfos in soil is primarily mediated by soil microorganisms. These processes can lead to further oxidation to fenthion sulfone or hydrolysis of the phosphate (B84403) ester bond.

Degradation in Water

Hydrolysis: The stability of Mesulfenfos in water is pH-dependent. Hydrolysis studies have shown that it is relatively stable in neutral conditions but degrades more rapidly as the pH increases.

Table 1: Hydrolysis Half-life of Mesulfenfos at 25°C

| pH | Half-life (days) |

| 7 | 41.0 |

| 9 | 34.7 |

Data sourced from a study on the hydrolysis kinetics of fenthion and its metabolites.

Photodegradation: In the presence of sunlight, particularly UVB irradiation, fenthion in aqueous solutions undergoes photodegradation, with fenthion sulfoxide (Mesulfenfos) being one of the major products.[3] The photodegradation process can involve both direct photolysis and indirect photolysis mediated by singlet oxygen.[3] The complete photodegradation pathway can lead to the formation of 3-methyl-4-methylsulfinylphenol (B79902) (MMSP).[3]

Major Metabolites of Mesulfenfos

The primary metabolite of Mesulfenfos is fenthion sulfone , formed through the further oxidation of the sulfoxide group. Other potential degradation products can arise from the cleavage of the phosphate ester bond, leading to phenolic compounds. The major metabolites of the parent compound fenthion, which are relevant to the overall environmental fate, include:

-

Fenthion sulfoxide (Mesulfenfos)

-

Fenthion sulfone

-

Fenthion oxon

-

Fenthion oxon sulfoxide

-

Fenthion oxon sulfone

-

Phenolic derivatives

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the environmental fate of Mesulfenfos.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and route of degradation of Mesulfenfos in aerobic soil.

1. Test System:

-

Soil: A minimum of three different soil types should be used, representing a range of organic carbon content, pH, and texture. The soil should be freshly collected and sieved (2 mm).

-

Test Substance: ¹⁴C-labeled Mesulfenfos (labeled in a stable position, e.g., the phenyl ring) should be used to facilitate tracking of the parent compound and its metabolites.

-

Incubation System: Use flow-through systems or biometer flasks that allow for the trapping of volatile organic compounds and ¹⁴CO₂.

2. Experimental Conditions:

-

Application: Apply the test substance uniformly to the soil samples at a concentration relevant to expected environmental concentrations.

-

Moisture: Maintain the soil moisture at 40-60% of its maximum water holding capacity.

-

Temperature: Incubate the samples in the dark at a constant temperature, typically 20 ± 2°C.

-

Aeration: Continuously supply carbon dioxide-free, humidified air to maintain aerobic conditions.

-

Duration: The study duration is typically up to 120 days, with sampling at appropriate intervals to define the degradation curve.

3. Sampling and Analysis:

-

At each sampling point, extract triplicate soil samples with a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts for Mesulfenfos and its transformation products using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the trapped ¹⁴CO₂ and volatile organic compounds.

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

4. Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of Mesulfenfos and the formation and decline of major metabolites using appropriate kinetic models (e.g., single first-order, SFO).

Photodegradation in Water Study

This study evaluates the degradation of Mesulfenfos in water when exposed to light.

1. Test System:

-

Water: Use sterile, buffered water at different pH values (e.g., 4, 7, and 9) and a sample of natural water (e.g., from a pond or river).

-

Test Substance: ¹⁴C-labeled Mesulfenfos.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) should be used.

2. Experimental Conditions:

-

Concentration: Prepare aqueous solutions of the test substance at a concentration that is environmentally relevant and allows for accurate quantification.

-

Temperature: Maintain a constant temperature, typically 25 ± 2°C.

-

Controls: Include dark controls (samples protected from light) to assess abiotic hydrolysis.

-

Duration: Expose the samples to the light source for a period sufficient to observe significant degradation, with sampling at multiple time points.

3. Sampling and Analysis:

-

At each sampling interval, analyze the water samples for Mesulfenfos and its photoproducts using HPLC with a radiodetector and/or LC-MS/MS.

4. Data Analysis:

-

Determine the photodegradation quantum yield and the half-life of Mesulfenfos under the specified light conditions.

Visualization of Pathways and Workflows

Caption: Simplified degradation pathway of Fenthion to Mesulfenfos and its subsequent metabolites.

Caption: Experimental workflow for an aerobic soil metabolism study of Mesulfenfos.

Conclusion

Mesulfenfos is a key intermediate in the environmental degradation of the insecticide fenthion. Its fate is influenced by microbial activity in the soil and by hydrolysis and photolysis in aquatic environments. While quantitative data on its hydrolysis are available, further research is needed to determine its specific degradation kinetics and half-life in various soil types to fully assess its environmental persistence. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating the necessary data to conduct a thorough environmental risk assessment of Mesulfenfos.

References

Methodological & Application

Application Notes and Protocols for the Use of Mesulfenfos-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Mesulfenfos (Fenthion Sulfoxide) in various matrices, employing Mesulfenfos-d6 as an internal standard to ensure accuracy and precision. The methodologies outlined are based on the widely accepted and validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Mesulfenfos, a metabolite of the organophosphorus insecticide Fenthion (B1672539), is of significant interest in food safety and environmental monitoring. Accurate quantification of Mesulfenfos residues is crucial for regulatory compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[1][2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[3][4]

This compound, being a deuterated analog of Mesulfenfos, shares identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes. Its distinct mass-to-charge ratio (m/z), however, allows for separate detection by the mass spectrometer, enabling precise quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Mesulfenfos using this compound as an internal standard. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: LC-MS/MS Parameters for Mesulfenfos and this compound

| Parameter | Mesulfenfos (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 295.0 | 301.0 |

| Product Ion 1 (m/z) (Quantifier) | 109.1 | 115.1 |

| Product Ion 2 (m/z) (Qualifier) | 280.1 | 286.1 |

| Collision Energy (eV) | 16 | 16 |

| Cone Voltage (V) | 20 | 20 |

Note: The specific m/z values for this compound are predicted based on the addition of 6 daltons to the Mesulfenfos molecule. Actual values should be confirmed by direct infusion of the standard.

Table 2: Method Validation Data for Mesulfenfos in a Fruit Matrix (e.g., Oranges)

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Average Recovery | 85% - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Data is based on typical performance of QuEChERS-based methods for organophosphate pesticide analysis.[3][5]

Experimental Protocols

Sample Preparation using the QuEChERS Method

This protocol is suitable for the extraction of Mesulfenfos from fruit and vegetable matrices.

a. Sample Homogenization:

-

Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube.

b. Internal Standard Spiking:

-

Add a known amount (e.g., 100 µL) of a 1 µg/mL this compound internal standard solution to the sample.

c. Extraction:

-

Add 10 mL of acetonitrile (B52724) to the tube.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

d. Salting Out:

-

Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

e. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

f. Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

b. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Visualizations

Caption: QuEChERS experimental workflow for Mesulfenfos analysis.

Caption: Metabolic conversion of Fenthion to Mesulfenfos.

References

- 1. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Pesticides Using Mesulfenfos-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of pesticide residues in various matrices, such as food, environmental samples, and biological tissues, is crucial for ensuring consumer safety, environmental monitoring, and in the context of drug development, understanding potential interactions and contamination. The complexity of these matrices often leads to significant matrix effects, causing signal suppression or enhancement in analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy to compensate for these matrix effects and variations during sample preparation and analysis.[1]

Mesulfenfos-d6, a deuterated analog of Fenthion sulfoxide, serves as an excellent internal standard for the analysis of a broad range of pesticides, particularly organophosphorus compounds and others with similar physicochemical properties. Its chemical structure and behavior are nearly identical to the corresponding non-labeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing a reliable means for accurate quantification.[2] These application notes provide detailed protocols for the quantitative analysis of multi-class pesticide residues using this compound as an internal standard, employing the widely used QuEChERS sample preparation method followed by LC-MS/MS or GC-MS/MS analysis.

Principle of Internal Standard Quantification

The core principle of using this compound as an internal standard lies in its ability to mimic the behavior of the target analytes throughout the analytical process. A known concentration of the internal standard is added to the sample at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used to calculate the analyte's concentration. This ratiometric approach effectively corrects for losses during sample preparation and fluctuations in instrument response.

Caption: Experimental workflow for pesticide analysis using an internal standard.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of food matrices.[3] Two common variations are the AOAC Official Method 2007.01 and the European EN 15662 method. The choice of method may depend on the specific matrix and target analytes.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, herb)

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

This compound internal standard solution (in a compatible solvent like acetonitrile)

-

QuEChERS extraction salt packets (AOAC or EN formulations)

-

Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents

-

Centrifuge capable of reaching at least 3000 x g

-

50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

Protocol (AOAC 2007.01 Method):

-

Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.

-

Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc). Cap immediately and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube. The choice of d-SPE sorbent depends on the matrix:

-

General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine)

-

Samples with Fats and Waxes: Add 50 mg C18

-

Samples with Pigments (e.g., chlorophyll, carotenoids): Add 7.5-50 mg GCB (Graphitized Carbon Black). Note: GCB can retain some planar pesticides.

-

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

-

Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis. The extract may be diluted with the initial mobile phase for LC-MS/MS analysis or undergo a solvent exchange for GC-MS/MS analysis if necessary.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes (e.g., 5% B to 95% B over 10 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350 - 550 °C |

| Dwell Time | Optimized for the number of co-eluting analytes, typically 5-20 ms |

MRM Transitions: Specific precursor and product ions for each pesticide and this compound must be optimized. The table below provides representative MRM transitions for a selection of pesticides.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound (IS) | 301.1 | 125.1 | 109.1 |

| Carbendazim | 192.1 | 160.1 | 132.1 |

| Imidacloprid | 256.0 | 209.0 | 175.0 |

| Thiamethoxam | 292.0 | 211.0 | 181.0 |

| Chlorpyrifos | 350.0 | 198.0 | 97.0 |

| Boscalid | 343.1 | 307.1 | 271.1 |

| Myclobutanil | 289.1 | 125.1 | 70.1 |

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

| Parameter | Typical Setting |

| GC Column | Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Optimized for separation of target analytes (e.g., 60 °C hold for 1 min, ramp to 300 °C at 10-25 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

MRM Transitions: Similar to LC-MS/MS, MRM transitions for each analyte and the internal standard need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenthion-d6 (IS) | 284.1 | 125.1 | 109.1 |

| Chlorpyrifos | 314.0 | 197.0 | 97.0 |

| Diazinon | 304.1 | 169.1 | 137.1 |

| Malathion | 330.0 | 127.0 | 99.0 |

| Permethrin | 183.1 | 168.1 | 153.1 |

| Cypermethrin | 163.1 | 127.1 | 91.1 |

Quantitative Data

The following table summarizes representative quantitative performance data for a selection of pesticides using a deuterated internal standard-based method. This data is indicative of the performance that can be expected when using this compound under optimized conditions. Actual performance may vary depending on the matrix, instrumentation, and specific method parameters.

| Pesticide | Matrix | Recovery (%) | Linearity (R²) | LOQ (mg/kg) | Reference |

| Fenthion Sulfoxide (Mesulfenfos) | Brown Rice | 89.1 - 118.2 | >0.99 | 0.01 | [4] |

| Chlorpyrifos | Herb | 95.22 | >0.99 | ~0.01 | [2] |

| Fipronil | Herb | 93.03 | >0.99 | ~0.01 | [2] |

| Procymidone | Herb | 94.31 | >0.99 | ~0.01 | [2] |

| Myclobutanil | Cannabis Flower | 70-120 | >0.99 | 0.005 | A study on the quantitative determination of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS reported recoveries between 70-120% and LOQs as low as 0.005 mg/kg for many analytes using deuterated internal standards. |

| Imidacloprid | Various Foods | 70-120 | >0.99 | 0.01 | Multi-residue methods using deuterated internal standards generally achieve recoveries in the 70-120% range with LOQs at or below 0.01 mg/kg for a wide range of pesticides in various food matrices.[5] |

| Boscalid | Fruits/Veg | 70-120 | >0.99 | 0.01 | As per SANTE guidelines, acceptable recovery for pesticide residue analysis is typically within 70-120% with an LOQ of 0.01 mg/kg being a common target for many methods.[5] |

Logical Relationship of Internal Standard Correction

The use of an internal standard is a powerful method to correct for variations that can occur at different stages of the analytical workflow. The diagram below illustrates this logical relationship.

References

- 1. Fenthion-d6 [myskinrecipes.com]

- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for GC-MS Analysis of Fenthion and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion (B1672539) is an organothiophosphate insecticide that undergoes metabolic transformation in various biological and environmental systems. The analysis of Fenthion and its primary metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. The major metabolites of Fenthion include Fenthion oxon, Fenthion sulfoxide (B87167), Fenthion sulfone, Fenthion oxon sulfoxide, and Fenthion oxon sulfone. These compounds are formed through oxidation of the thioether group and conversion of the thiophosphate to a phosphate (B84403) (oxon)[1][2].

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of Fenthion and its metabolites. However, challenges exist, particularly with the thermal instability of sulfoxide metabolites in the GC injector, which can lead to their conversion to the corresponding sulfone forms[1][3]. This protocol provides a comprehensive overview of a GC-MS method for the analysis of Fenthion and its metabolites, including sample preparation, extraction, and analytical conditions. It also addresses the analytical challenges and suggests potential solutions.

Metabolic Pathway of Fenthion

The metabolic pathway of Fenthion primarily involves oxidation reactions. The thioether group is oxidized to form Fenthion sulfoxide, which can be further oxidized to Fenthion sulfone. Independently, the P=S group can be oxidized to a P=O group to form Fenthion oxon. These oxon analogs can also undergo oxidation of the thioether group, resulting in Fenthion oxon sulfoxide and Fenthion oxon sulfone[1][2][4].

Caption: Metabolic pathway of Fenthion.

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation and extraction procedure is critical for accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticides from various matrices[3][5][6].

Materials:

-

Homogenized sample (e.g., tissue, food product, soil)

-

Acetonitrile (ACN)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper ACN layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant for GC-MS analysis.

Derivatization (Optional but Recommended for Sulfoxides)

Due to the thermal instability of Fenthion sulfoxide and Fenthion oxon sulfoxide, derivatization to increase their volatility and thermal stability is recommended for more accurate GC-MS analysis[1][7]. Silylation is a common derivatization technique for polar metabolites[7][8][9].

Materials:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

-

Heating block or oven

Protocol:

-

Evaporate a portion of the extract from the previous step to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of MSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following tables outline the recommended GC-MS parameters for the analysis of Fenthion and its metabolites.

Gas Chromatography (GC) Conditions

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |

| Injector Temperature | 250°C[10] |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |

Quantitative Data

For quantitative analysis, a multi-level calibration curve should be prepared using certified reference standards of Fenthion and its metabolites. Matrix-matched standards are recommended to compensate for matrix effects[1][6].

Selected Ions for SIM Mode

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Fenthion | ~17.5 | 278[11] | 169, 125 |

| Fenthion oxon | ~14.8 | 262[10][12] | 109, 125 |

| Fenthion sulfoxide | Varies (derivatized) | (To be determined for TMS derivative) | (To be determined for TMS derivative) |

| Fenthion sulfone | Varies | 310 | 125, 109 |